![molecular formula C12H19NO2 B13918130 2-[(5S,7R)-3-amino-1-adamantyl]acetic acid](/img/structure/B13918130.png)
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid is a derivative of adamantane, a compound known for its unique cage-like structure. This compound is characterized by the presence of an amino group and an acetic acid moiety attached to the adamantane core. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5S,7R)-3-amino-1-adamantyl]acetic acid typically involves the functionalization of adamantane derivatives. One common method is the Cope alkylation of bromoketones in the presence of ammonium acetate and a catalytic amount of acetic acid . This reaction yields diethyl-1-(1-adamantyl)-2-bromoethylidenemalonate and diethyl-1-(1-adamantylmethyl)-2-bromoethyl-idenemalonate in high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.
化学反应分析
Types of Reactions
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for forming amides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
科学研究应用
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives.
Biology: The compound’s stability and unique structure make it a candidate for studying molecular interactions and enzyme inhibition.
Medicine: Adamantane derivatives are known for their antiviral and antiparkinsonian properties, suggesting potential therapeutic applications.
作用机制
The mechanism of action of 2-[(5S,7R)-3-amino-1-adamantyl]acetic acid involves its interaction with molecular targets through its amino and carboxylic acid groups. These functional groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The rigid adamantane core provides a stable scaffold that enhances the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3,5-Dimethyladamantane-1-acetic acid
- Adamantane-1-carboxylic acid
- 1-Aminoadamantane
Uniqueness
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid is unique due to the specific positioning of the amino and acetic acid groups on the adamantane core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid |
InChI |
InChI=1S/C12H19NO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7,13H2,(H,14,15)/t8-,9+,11?,12? |
InChI 键 |
YNPWECOFXFMAHU-LRSDLPTKSA-N |
手性 SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)CC(=O)O |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


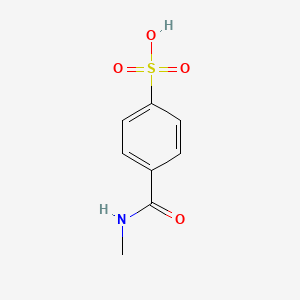
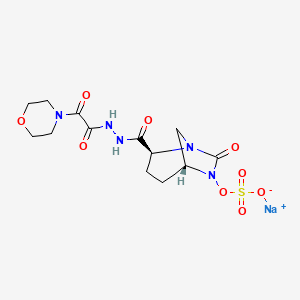
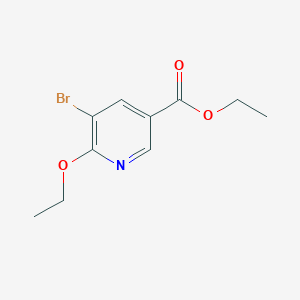
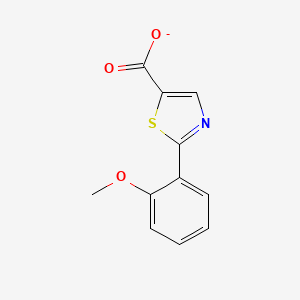

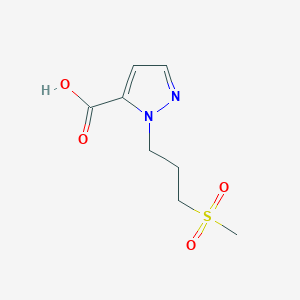

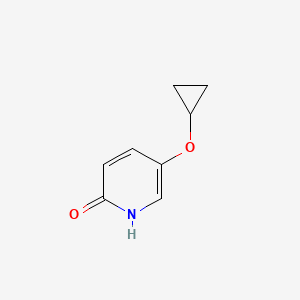
![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)
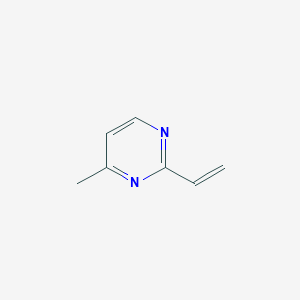

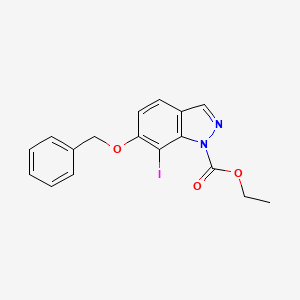
![(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13918107.png)

